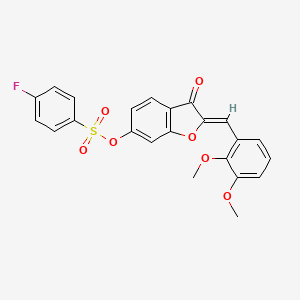

(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

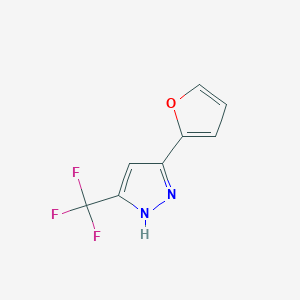

The compound "(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate" is a chemically synthesized molecule that appears to be related to the family of benzylidene derivatives. These compounds are known for their diverse range of biological activities and are often studied for their potential therapeutic applications. The structure of the compound suggests it contains multiple functional groups, including a benzofuran moiety, a dimethoxybenzylidene group, and a fluorobenzenesulfonate group, which could contribute to its chemical reactivity and physical properties.

Synthesis Analysis

Although the specific synthesis of "(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate" is not detailed in the provided papers, similar compounds, such as those in the benzylidene tetrahydrofuran family, are typically synthesized through condensation reactions. These reactions often involve the formation of a double bond between a carbonyl group and a methylene group in the presence of acidic or basic catalysts. The synthesis process is likely to require careful control of reaction conditions to ensure the formation of the desired (Z)-isomer.

Molecular Structure Analysis

The molecular structure of the compound can be inferred to be complex, with multiple rings and substituents. The presence of a benzofuran ring indicates a bicyclic system that could influence the molecule's electronic distribution and reactivity. The dimethoxybenzylidene group suggests potential for resonance stabilization, while the fluorobenzenesulfonate group could introduce electronegative character to the molecule. The exact geometry and conformation would need to be determined through methods such as X-ray crystallography, similar to the analysis performed on related compounds like "(Z)-(\u00b1)-2-(3,5-dimethoxyphenyl)-4-(4-methoxybenzylidene)tetrahydrofuran-3-carboxylic acid" .

Chemical Reactions Analysis

The reactivity of the compound is likely to be influenced by its functional groups. The benzylidene moiety could participate in further condensation reactions, while the electron-withdrawing fluorobenzenesulfonate group might make the compound a good leaving group in nucleophilic substitution reactions. The compound could also exhibit tautomerism, as seen in related sulfonamide structures, which can be distinguished using techniques such as density functional theory calculations and solid-state NMR .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be expected to include a high degree of aromaticity, contributing to its stability and potential solubility in organic solvents. The presence of methoxy groups could increase solubility in polar solvents as well. The compound's melting point, boiling point, and other thermodynamic properties would be influenced by the intermolecular forces present, such as hydrogen bonding, as suggested by the stabilization of related crystal structures through C-H…O interactions . The fluorine atom could also affect the compound's dipole moment and overall reactivity.

Aplicaciones Científicas De Investigación

Neural Mechanisms and Behavioral Effects

The compound has been studied in the context of neural mechanisms and its effects on behavior. Research demonstrated that certain compounds, such as SB-649868, which have a similar structural framework to the queried compound, showed significant behavioral effects. These compounds selectively reduced binge eating for highly palatable food without affecting standard food pellet intake in animal models, suggesting a role in modulating feeding behaviors. This finding implies that certain benzofuran derivatives can influence neural pathways and may have potential as treatments for disorders like binge eating or other eating disorders with a compulsive component (Piccoli et al., 2012).

Interaction with Serotonin Receptors

The interaction of similar benzofuran compounds with serotonin receptors has been studied, showing that these compounds possess activity comparable to their more flexible counterparts in drug-discrimination paradigms and receptor binding studies. This research indicates that the rigid dihydrofuran ring can mimic the active conformation of certain functional groups in related molecules, suggesting potential psychoactive properties and interactions with neural receptors (Nichols et al., 1991).

Biochemical Evaluation

A comprehensive biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides, structurally similar to the queried compound, was conducted. These evaluations are critical for understanding the biochemical pathways and potential therapeutic applications of these compounds in treating neurological conditions or for their potential role as enzyme inhibitors (Röver et al., 1997).

Neuroprotective Properties

The neuroprotective properties of structurally similar compounds have been investigated, particularly in the context of ischemic neuronal damage. Compounds like SUN N8075 have been shown to possess potent neuroprotective effects against acute ischemic neuronal damage, suggesting potential therapeutic applications for stroke and related conditions (Kotani et al., 2007).

Propiedades

IUPAC Name |

[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-fluorobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17FO7S/c1-28-19-5-3-4-14(23(19)29-2)12-21-22(25)18-11-8-16(13-20(18)30-21)31-32(26,27)17-9-6-15(24)7-10-17/h3-13H,1-2H3/b21-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZIZVWBVHRJLS-MTJSOVHGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17FO7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-chloro-6-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2506294.png)

![N-[[4-Chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2506295.png)

![N-[3-[4-(4-chlorophenyl)-3-cyano-6-[3-(trifluoromethyl)phenyl]pyridin-2-yl]oxyphenyl]acetamide](/img/structure/B2506300.png)

![3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide](/img/no-structure.png)

![1-(benzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide](/img/structure/B2506305.png)

![2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2506310.png)

![N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2506313.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2506314.png)

![2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2506315.png)